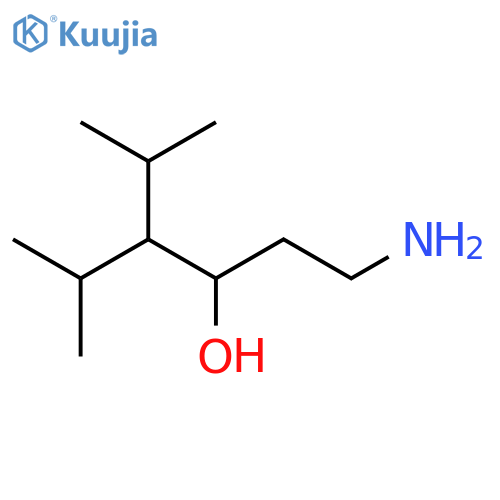

Cas no 1864428-76-1 (3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-)

3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-

-

- インチ: 1S/C10H23NO/c1-7(2)10(8(3)4)9(12)5-6-11/h7-10,12H,5-6,11H2,1-4H3

- InChIKey: NHMRISMZKZHOPD-UHFFFAOYSA-N

- ほほえんだ: C(N)CC(O)C(C(C)C)C(C)C

3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683012-0.1g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-683012-5.0g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-683012-1.0g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-683012-10.0g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| Enamine | EN300-683012-0.05g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-683012-0.25g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-683012-0.5g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 0.5g |

$877.0 | 2025-03-12 | |

| Enamine | EN300-683012-2.5g |

1-amino-5-methyl-4-(propan-2-yl)hexan-3-ol |

1864428-76-1 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 |

3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- 関連文献

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-に関する追加情報

Introduction to 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- (CAS No. 1864428-76-1)

3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- (CAS No. 1864428-76-1) is a synthetic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and industrial domains. The following sections provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties: 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- is a colorless liquid with a molecular formula of C9H21NO. Its molecular weight is approximately 159.27 g/mol. The compound exhibits excellent solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. The presence of the amino group and the hydroxyl group endows the molecule with both nucleophilic and hydrogen-bonding capabilities, making it a versatile building block in organic synthesis.

Synthesis Methods: The synthesis of 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 3-hexanone with an appropriate amine followed by reduction to introduce the hydroxyl group. Another approach utilizes a Grignard reaction to form the carbon-carbon bond, followed by selective reduction to obtain the final product. Recent advancements in catalytic methods have also shown promise in improving the efficiency and selectivity of these reactions.

Biological Activities: Research into the biological activities of 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- has revealed its potential as a lead compound for drug development. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Additionally, preliminary investigations suggest that it may have neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

Clinical Applications: While 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- is still in the early stages of clinical evaluation, its unique properties have sparked interest among researchers and pharmaceutical companies. Ongoing preclinical studies are focusing on optimizing its pharmacokinetic profile and assessing its safety and efficacy in animal models of various diseases. These studies aim to provide a solid foundation for future clinical trials and potential therapeutic applications.

Recent Research Advancements: Recent advancements in computational chemistry and high-throughput screening technologies have significantly accelerated the discovery and optimization of compounds like 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-. Machine learning algorithms are being employed to predict the biological activity and toxicity profiles of these molecules, enabling more efficient lead identification and optimization processes. Additionally, collaborative efforts between academia and industry have led to the development of novel synthetic methods that enhance the scalability and sustainability of production processes.

Safety Considerations: As with any chemical compound, proper handling and storage precautions should be observed when working with 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-. It is important to follow standard laboratory safety protocols to minimize exposure risks. While no significant toxicological data is currently available for this specific compound, general guidelines for handling organic solvents and reagents should be adhered to.

FUTURE DIRECTIONS: The future research directions for 3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)- are promising. Further investigations into its mechanism of action at the molecular level will provide valuable insights into its potential therapeutic applications. Additionally, efforts to develop more efficient synthetic routes and improve its pharmacological properties will be crucial for advancing this compound from bench to bedside.

1864428-76-1 (3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-) 関連製品

- 2757928-19-9(8-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)imidazo[1,2-a]pyridine-2-carboxylic acid)

- 501008-30-6(1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 1247602-07-8(3-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine)

- 119695-82-8(1-2-(propan-2-yl)phenylpiperazine)

- 2361645-29-4(4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)

- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)

- 2229625-07-2(4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol)

- 1261574-17-7(6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine)

- 1806054-98-7(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-sulfonyl chloride)

- 1132814-62-0(Ethyl 2-[1-(benzoylamino)cyclobutyl]propionate)